molecular formula C23H26N4O2S B2956549 3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396685-67-8

3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2956549
CAS No.: 1396685-67-8
M. Wt: 422.55
InChI Key: ADHIVVXKGWXSIQ-UHFFFAOYSA-N
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Description

This product is the chemical compound 3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one, provided for research purposes. It is a synthetic derivative based on the 1,2,4-triazole scaffold, a five-membered heterocyclic ring system known for its significant and diverse biological activities . The 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry and has been extensively studied for its wide spectrum of pharmacological properties. Research on analogous compounds has demonstrated potential in areas including antimicrobial , antifungal , anticonvulsant , and anticancer activities . The molecular structure of this compound incorporates a 1,2,4-triazol-5-one core, a piperidine ring, and a phenyl group, which are common features in many biologically active molecules. The presence of the 2-(ethylthio)benzoyl group attached to the piperidine nitrogen may influence the compound's binding affinity and selectivity toward specific biological targets. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in bio-screening assays to investigate new therapeutic agents. The compound is intended for use in controlled laboratory environments by qualified personnel. For Research Use Only. Not for human, veterinary, or therapeutic use.

Properties

IUPAC Name

5-[1-(2-ethylsulfanylbenzoyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-3-30-20-14-8-7-13-19(20)22(28)26-15-9-10-17(16-26)21-24-25(2)23(29)27(21)18-11-5-4-6-12-18/h4-8,11-14,17H,3,9-10,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHIVVXKGWXSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one involves multiple steps:

  • Formation of the 1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one core: : This step usually involves the condensation of appropriate hydrazines with carboxylic acids under acidic conditions.

  • Attachment of the piperidine ring: : The piperidinyl moiety can be introduced through alkylation reactions, where a suitable piperidine derivative is reacted with the triazolone core.

  • Incorporation of the ethylthio benzoyl group: : This final step involves the coupling of the ethylthio benzoyl group to the piperidinyl triazolone intermediate, typically via acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may follow similar synthetic routes but optimized for large-scale production. This typically involves:

  • High-yield reaction conditions.

  • Efficient purification processes to obtain the desired product with high purity.

  • Scalable techniques that ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

  • Oxidation: : The ethylthio group can be oxidized to the corresponding sulfoxide or sulfone.

  • Reduction: : Functional groups like ketones or nitro groups (if present) can be reduced to alcohols or amines, respectively.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or triazolone moieties.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Reagents such as halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

  • Oxidation products: : Sulfoxides or sulfones.

  • Reduction products: : Alcohols or amines.

  • Substitution products: : Halogenated derivatives or other substituted analogs.

Scientific Research Applications

3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one has numerous applications:

  • Chemistry: : Used as a building block in organic synthesis and in studying reaction mechanisms.

  • Biology: : Potential role in understanding biological processes and as a probe in biochemical assays.

  • Medicine: : Investigated for therapeutic potential, particularly in targeting specific receptors or enzymes.

  • Industry: : Utilized in the development of novel materials or as a catalyst in chemical processes.

Mechanism of Action

The compound's effects are exerted through interactions with specific molecular targets:

  • Binding to receptors or enzymes: : The molecular structure allows it to fit into active sites, modulating their activity.

  • Pathways involved: : It can affect signal transduction pathways, metabolic processes, or cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The table below compares the target compound with six structurally related molecules from the evidence, focusing on substituents, biological activity, and applications.

Compound Key Substituents Biological Activity/Application Source
Target Compound : 3-(1-(2-(Ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one Ethylthio, benzoyl-piperidine, methyl, phenyl Not explicitly stated; potential CNS or enzyme-targeting applications due to piperidine moiety
1-(5-Chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one Chloro-hydroxy phenyl, trifluoromethylphenyl Gαq-RGS2 loop activator; synthesized for signal transduction studies
1-(2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one Difluorophenyl, triazole-propyl Antifungal (CYP51 inhibition); comparable to fluconazole derivatives
Posaconazole-related compound : 1-((2S,3R)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one Benzyloxy-pentyl, piperazine-phenyl Antifungal (structural analogue of posaconazole); targets ergosterol synthesis
Ethiozin : 4-Amino-6-(tert-butyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one Ethylthio, tert-butyl, triazinone Herbicide; controls broadleaf weeds via photosynthesis inhibition
1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one Chloro-fluorophenyl, difluoromethyl Intermediate for Carfentrazone-ethyl herbicide; targets broadleaf weeds in crops

Key Findings from Comparative Analysis

Triazolone Core: All compounds share the 1H-1,2,4-triazol-5(4H)-one backbone, which is critical for hydrogen bonding and enzyme interactions. Modifications to this core (e.g., triazinone in Ethiozin) alter target specificity and potency .

However, Ethiozin’s triazinone ring directs it toward herbicide applications, whereas the target’s benzoyl-piperidine suggests pharmacological uses .

Antifungal Activity : The difluorophenyl and triazole-propyl substituents in ’s compound mimic fluconazole, inhibiting fungal CYP51. In contrast, the posaconazole analogue () uses a piperazine-phenyl group for enhanced solubility and target binding .

Herbicide Intermediates : The chloro-fluorophenyl and difluoromethyl groups in ’s compound are common in herbicides like Carfentrazone-ethyl, highlighting the role of halogenation in agrochemical design .

Biological Activity

The compound 3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a triazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H24N4OS\text{C}_{20}\text{H}_{24}\text{N}_4\text{OS}

This structure features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research on the biological activity of triazole derivatives indicates their potential in various therapeutic areas:

  • Antimicrobial Activity : Triazoles are recognized for their antifungal properties. Studies have shown that similar compounds exhibit significant activity against various fungal strains, suggesting that this compound may also possess antifungal properties.
  • Anticancer Activity : The presence of the triazole moiety has been linked to anticancer activity. For instance, related triazole compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the micromolar range .
  • COX Inhibition : Some studies suggest that triazole derivatives can act as cyclooxygenase (COX) inhibitors, which are important in managing inflammation and pain. Compounds with similar structures have shown selective inhibition of COX-II, which is relevant for anti-inflammatory therapies .

Table 1: Summary of Biological Activities

Activity TypeReferenceObserved EffectIC50 Value
Antifungal Significant inhibition of fungal growthNot specified
Anticancer (MCF-7) Cytotoxic effect27.3 μM
Anticancer (HCT-116) Cytotoxic effect6.2 μM
COX-II Inhibition Selective inhibition0.011 μM

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various triazole derivatives, it was found that compounds similar to the target compound exhibited cytotoxicity against several cancer cell lines. For example, a derivative showed an IC50 value of 6.2 μM against HCT-116 cells, indicating potent activity .

Case Study 2: COX Inhibition

Another relevant study focused on the anti-inflammatory properties of triazole derivatives. One compound showed an IC50 value of 0.011 μM against COX-II, demonstrating significant selectivity compared to traditional NSAIDs like Rofecoxib . This suggests that the target compound may also exhibit similar properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one, and how can reaction conditions be validated?

  • Methodology : Multi-step synthesis typically involves (1) formation of the triazole core via cyclization of thiosemicarbazides, (2) functionalization of the piperidine ring, and (3) introduction of the ethylthio-benzoyl moiety through nucleophilic substitution or coupling reactions. Key validation steps include:

  • Purity analysis : Use HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.
  • Structural confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify substituent positions .
  • Reaction optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to improve yields.

Q. How can the acidic/basic properties of the triazole and piperidine moieties influence the compound’s solubility and reactivity?

  • Methodology : Perform potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using tetrabutylammonium hydroxide (TBAH) as titrant. Measure half-neutralization potentials (HNP) to calculate pKa values. For example:

  • The triazole NH proton typically exhibits pKa ~6–8 in aprotic solvents, affecting hydrogen-bonding interactions.
  • Piperidine’s basicity (pKa ~8–10) can be modulated by substituents like the ethylthio-benzoyl group .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s stereochemistry and tautomeric forms?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration and confirm triazole tautomerism (e.g., 1H vs. 2H forms) .
  • Variable-temperature NMR : Monitor dynamic processes (e.g., ring puckering in piperidine) by analyzing splitting patterns at 25°C vs. −40°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodology :

  • Systematic substitution : Synthesize analogs with variations in the ethylthio group (e.g., methylthio, propylthio) and piperidine substituents.
  • Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Corrogate activity trends with electronic (Hammett σ) and steric (Taft Es) parameters .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and identify key residues in the active site .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodology :

  • Dose-response standardization : Use identical assay conditions (pH, temperature) and cell lines (e.g., HEK293 vs. HeLa) to minimize variability.
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for direct binding measurements, alongside cell-based assays .

Q. How can computational methods predict the compound’s metabolic pathways and potential toxicity?

  • Methodology :

  • In silico metabolism : Use software like MetaSite to identify likely cytochrome P450 oxidation sites (e.g., ethylthio group sulfoxidation).
  • Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity risks based on structural alerts .
  • Cross-species comparison : Simulate metabolic pathways in human vs. rodent liver microsomes to anticipate interspecies differences .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodology :

  • Reaction reproducibility : Replicate procedures under inert atmosphere (N₂/Ar) to exclude oxygen/moisture interference.
  • Intermediate characterization : Isolate and validate key intermediates (e.g., piperidin-3-yl precursors) via LC-MS to ensure stepwise fidelity .
  • Byproduct analysis : Use GC-MS to identify side products (e.g., dimerization) and adjust stoichiometry or catalysts (e.g., Pd/C vs. CuI) .

Q. What strategies validate the compound’s stability under physiological conditions for in vivo studies?

  • Methodology :

  • Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze via UPLC-PDA for hydrolysis/oxidation products.
  • Plasma stability : Incubate with human plasma (37°C, 1 hr) and quantify parent compound via LC-MS/MS .
  • Light sensitivity : Conduct ICH-compliant photostability tests (ICH Q1B) using controlled UV/visible light exposure .

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